An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4,5-diamino-2-fluorobenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 4,5-diamino-2-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-diamino-2-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics. Its specific substitution pattern—two electron-donating amino groups, a halogen, and an ester—creates a unique electronic environment that is crucial for its reactivity and subsequent molecular interactions. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose.
This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of Ethyl 4,5-diamino-2-fluorobenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous structures. We will delve into the rationale behind the predicted chemical shifts and coupling constants, offering a robust framework for researchers to interpret their own experimental data.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Ethyl 4,5-diamino-2-fluorobenzoate is anticipated to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl ester group. The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the aromatic protons.
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Aromatic Protons (H-3 and H-6): The benzene ring has two protons at positions 3 and 6. The electron-donating amino groups at positions 4 and 5 will cause a significant upfield shift (to a lower ppm value) for these protons compared to unsubstituted benzene (7.34 ppm). The fluorine atom at position 2, being electronegative, will have a deshielding effect, particularly on the adjacent H-3 proton, shifting it slightly downfield. The H-6 proton is expected to be the most upfield of the aromatic signals due to the influence of the two adjacent amino groups. The H-3 proton will likely appear as a doublet due to coupling with the fluorine atom, and the H-6 proton as a singlet, or a very finely split signal depending on the solvent and resolution.
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Amino Protons (-NH₂): The two amino groups at positions 4 and 5 will each give rise to a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but they are typically expected in the range of 3-5 ppm.
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Ethyl Group Protons (-CH₂CH₃): The ethyl ester will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the electron-withdrawing oxygen atom, and thus will appear further downfield than the methyl protons.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.8 - 7.2 | d | JH-F ≈ 8-10 |
| H-6 | ~6.2 - 6.6 | s | - |
| -NH₂ (4,5) | ~3.0 - 5.0 | br s | - |
| -OCH₂CH₃ | ~4.2 - 4.4 | q | JH-H ≈ 7.1 |
| -OCH₂CH₃ | ~1.2 - 1.4 | t | JH-H ≈ 7.1 |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the nine carbon atoms in Ethyl 4,5-diamino-2-fluorobenzoate. The chemical shifts of the aromatic carbons are influenced by the substituents.
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Aromatic Carbons: The carbon attached to the fluorine atom (C-2) will show a large one-bond carbon-fluorine coupling (¹JC-F) and will be significantly shifted downfield. The carbons attached to the amino groups (C-4 and C-5) will be shifted upfield. The remaining aromatic carbons (C-1, C-3, and C-6) will have chemical shifts determined by the combined effects of all substituents.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to appear in the typical downfield region for such functional groups.
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Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-OCH₂-) will be further downfield than the methyl carbon (-CH₃) due to its proximity to the oxygen atom.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| C=O | ~165 - 170 | - |
| C-1 | ~115 - 120 | JC-F ≈ 3-5 |
| C-2 | ~150 - 155 | ¹JC-F ≈ 240-250 |
| C-3 | ~110 - 115 | JC-F ≈ 20-25 |
| C-4 | ~140 - 145 | JC-F ≈ 8-10 |
| C-5 | ~135 - 140 | - |
| C-6 | ~100 - 105 | - |
| -OCH₂CH₃ | ~60 - 62 | - |
| -OCH₂CH₃ | ~14 - 15 | - |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of Ethyl 4,5-diamino-2-fluorobenzoate, the following experimental procedure is recommended:
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Sample Preparation:
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Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for compounds with amino groups as it can help in observing the -NH₂ protons.
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Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
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¹H NMR Spectroscopy:
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Temperature: 298 K.
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Acquisition Parameters:
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Spectral Width: -2 to 12 ppm.
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Acquisition Time: 3-4 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 8-16.
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¹³C NMR Spectroscopy:
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Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
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Temperature: 298 K.
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Acquisition Parameters:
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Spectral Width: 0 to 200 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, depending on sample concentration.
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Visualizations
Molecular Structure and Numbering
Caption: Molecular structure of Ethyl 4,5-diamino-2-fluorobenzoate with atom numbering for NMR assignments.
Workflow for NMR-Based Structural Elucidation
Caption: A generalized workflow for the structural elucidation of a small molecule using NMR spectroscopy.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Reich, H. J. NMR Data. University of Wisconsin. [Link]
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Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
